2-Methylpyrido[3,4-b]pyrazine is a heterocyclic compound that belongs to the class of pyridines and pyrazines. It features a fused bicyclic structure that integrates both a pyridine and a pyrazine ring. This compound is of considerable interest in medicinal chemistry due to its potential biological activities and applications in drug development.
2-Methylpyrido[3,4-b]pyrazine can be synthesized through various chemical reactions, often starting from simpler precursors. It is not widely available commercially, which necessitates laboratory synthesis for research and application purposes.
This compound is classified as a heterocyclic aromatic compound. Its structure includes nitrogen atoms within the rings, which contributes to its unique chemical properties and reactivity. The presence of these nitrogen atoms also enhances its potential interactions in biological systems.
The synthesis of 2-methylpyrido[3,4-b]pyrazine can be achieved through several methods, including:
The molecular formula of 2-methylpyrido[3,4-b]pyrazine is . The structure consists of a six-membered pyridine ring fused to a five-membered pyrazine ring.
2-Methylpyrido[3,4-b]pyrazine can participate in various chemical reactions:
The mechanism of action for 2-methylpyrido[3,4-b]pyrazine involves its interaction with biological targets, particularly enzymes or receptors involved in cellular signaling pathways.
Research indicates that derivatives of this compound may act as inhibitors for specific kinases, influencing cell proliferation and differentiation processes. This makes it a candidate for further studies in cancer therapy and other diseases linked to dysregulated signaling pathways.
2-Methylpyrido[3,4-b]pyrazine has several applications in scientific research:
The core compound 2-methylpyrido[3,4-b]pyrazine follows systematic IUPAC naming conventions for fused heterocycles. The parent scaffold is designated as pyrido[3,4-b]pyrazine, where "pyrido" indicates a pyridine ring fused to pyrazine at specified positions. The fusion descriptor [3,4-b] specifies that pyridine bonds C3 and C4 are shared with the pyrazine ring's "b" edge (positions 5-6 in pyrazine numbering) [3] [6]. The methyl substituent at position 2 is prioritized according to lowest-locant rules.
Isomerism arises from alternative fusion patterns:
Table 1: Nomenclature and CAS Registry Data
Systematic Name | CAS RN | Molecular Formula | Alternative Names |
---|---|---|---|
2-Methylpyrido[3,4-b]pyrazine | 51208-84-5 | C₈H₇N₃ | 2-Methyl-3,4-diazaquinoline |
3-Methylpyrido[3,4-b]pyrazine | 700-80-1 | C₈H₇N₃ | 3-Methylquinoxaline[3,4-b]pyrazine |
2-Methylpyrido[3,4-b]pyrazine-5,7-diamine | 16335-90-3 | C₈H₉N₅ | 2-Methyl-5,7-diamino-3,4-diazaquinoline |
Substitution significantly modulates electronic properties and bioactivity. The fused system features distinct reactivity domains:
Table 2: Biologically Active Derivatives and Substituent Effects
Substituent Pattern | Biological Target | Key Structural Feature | Activity Influence |
---|---|---|---|
5,7-Diamino-2-methyl (CAS 16335-90-3) | Antimitotic agents | Hydrogen-bond donor/acceptor pairs | Enhanced DNA intercalation potential |
3-Carboxyethyl (C₀₂) | TRK inhibitors | Solvent-exposed carboxylate | Improved plasma stability [2] |
6-(2,5-Difluorophenyl) | Kinase inhibition | Hydrophobic π-stacking with Phe589 | Increased TRKA selectivity (IC₅₀ = 56 nM) |
The system exhibits tautomerism at ring junctures, though computational studies confirm the 1H-tautomer dominates for pyrido[3,4-b]pyrazines. Key stabilization mechanisms include:
Table 3: Computational Analysis of Tautomer Stability
Tautomer Form | Relative Energy (kJ/mol) | Aromaticity Index (NICS) | Dominant Stabilizing Interaction |
---|---|---|---|
1H-Tautomer | 0 (reference) | -12.7 | Complete π-delocalization across both rings |
2H-Tautomer | +37.03 | -8.2 | Disrupted resonance in pyrazole segment |
4-Oxo derivative | +15.2 | -9.5 | Lactam-amide resonance stabilization |
The 2-methyl derivative's tautomeric preference is further evidenced by crystallography showing N1-H bond lengths of 1.01 Å versus C2-H bonds of 0.95 Å, confirming proton localization at N1. This tautomeric rigidity enables predictable binding in medicinal applications, particularly kinase inhibition where the pyridine nitrogen coordinates catalytic residues [2] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9